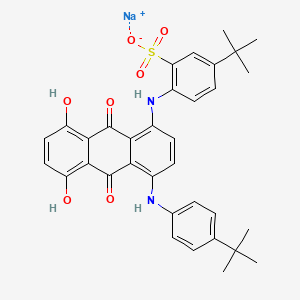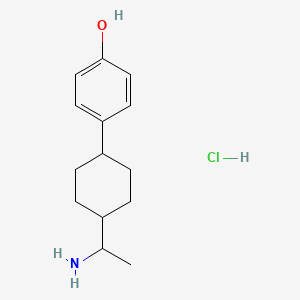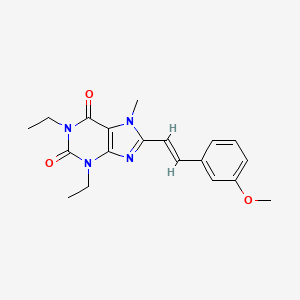
2-Chloro-4'-methyl-4-(1-pyrrolyl)benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4’-methyl-4-(1-pyrrolyl)benzophenone is an organic compound with the molecular formula C18H14ClNO It is a derivative of benzophenone, featuring a chloro group, a methyl group, and a pyrrolyl group attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4’-methyl-4-(1-pyrrolyl)benzophenone typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 2-chlorobenzoyl chloride with 4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms 2-chloro-4’-methylbenzophenone.
Pyrrole Addition: The next step involves the addition of pyrrole to the 2-chloro-4’-methylbenzophenone. This can be achieved through a nucleophilic substitution reaction, where the pyrrole ring attacks the carbonyl carbon of the benzophenone derivative.
Industrial Production Methods
Industrial production of 2-Chloro-4’-methyl-4-(1-pyrrolyl)benzophenone may involve optimized versions of the above synthetic routes, with considerations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4’-methyl-4-(1-pyrrolyl)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2-Chloro-4’-methyl-4-(1-pyrrolyl)benzophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4’-methyl-4-(1-pyrrolyl)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors, modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A parent compound with a simpler structure.
4-Methylbenzophenone: Lacks the chloro and pyrrolyl groups.
2-Chlorobenzophenone: Lacks the methyl and pyrrolyl groups.
Uniqueness
2-Chloro-4’-methyl-4-(1-pyrrolyl)benzophenone is unique due to the presence of all three substituents (chloro, methyl, and pyrrolyl groups), which confer distinct chemical and biological properties compared to its simpler analogs.
Properties
CAS No. |
85209-68-3 |
|---|---|
Molecular Formula |
C18H14ClNO |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
(2-chloro-4-pyrrol-1-ylphenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C18H14ClNO/c1-13-4-6-14(7-5-13)18(21)16-9-8-15(12-17(16)19)20-10-2-3-11-20/h2-12H,1H3 |
InChI Key |
UYLJUXDAAKYHIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N3C=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


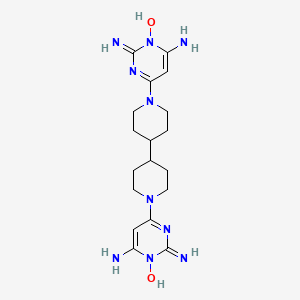
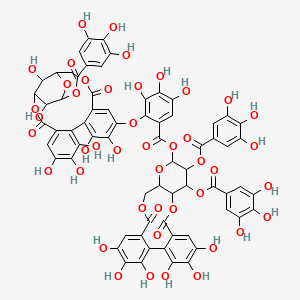
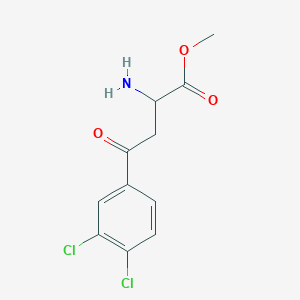

![(3S,3'R,4'S,5'S,6'R)-5-[(S)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;(3S,3'R,4'S,5'S,6'R)-5-[(R)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol](/img/structure/B12770839.png)
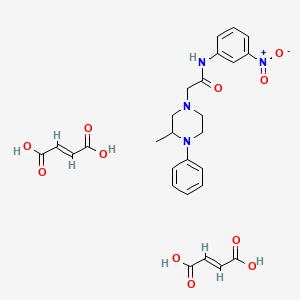
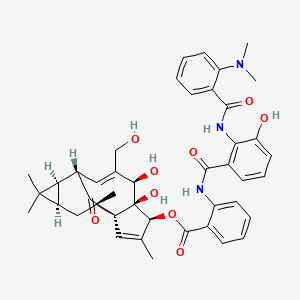
![2-(diethylamino)ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12770858.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12770865.png)

![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B12770870.png)
